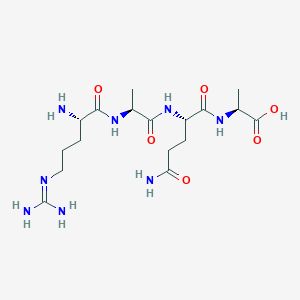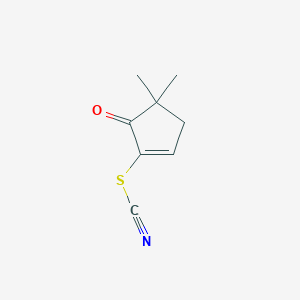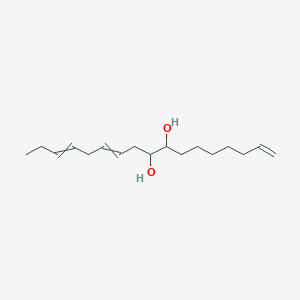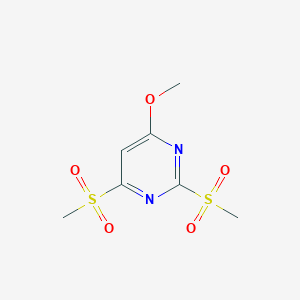![molecular formula C33H47NOS B12541610 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole CAS No. 143922-09-2](/img/structure/B12541610.png)
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole typically involves the reaction of appropriate substituted phenyl compounds with thioamides under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiazolidines.
Wissenschaftliche Forschungsanwendungen
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to bind to active sites on proteins, inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
143922-09-2 |
|---|---|
Molekularformel |
C33H47NOS |
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
5-(4-heptoxyphenyl)-2-(4-undecylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C33H47NOS/c1-3-5-7-9-10-11-12-13-15-17-28-18-20-30(21-19-28)33-34-27-32(36-33)29-22-24-31(25-23-29)35-26-16-14-8-6-4-2/h18-25,27H,3-17,26H2,1-2H3 |
InChI-Schlüssel |
ZNEHOGMVNPRRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)



![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)

![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

